molecular formula C20H24N6 B3843498 1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone

1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone

Cat. No. B3843498
M. Wt: 348.4 g/mol
InChI Key: JOMHUZYTWLIGDO-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone, also known as BPH-715, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. BPH-715 has been synthesized through a multistep reaction and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone is its high purity and stability, which makes it suitable for various scientific applications. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one limitation of this compound is its relatively low solubility in water, which could limit its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone. One potential direction is the optimization of its formulation and delivery, which could improve its solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of novel derivatives of this compound could lead to the discovery of compounds with even greater biological activity. Overall, the future of this compound research looks promising, and it has the potential to be a valuable tool in the development of new therapies for various diseases.

Scientific Research Applications

1-(4-butylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-1-(4-butylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-4-5-6-17-7-9-18(10-8-17)16(3)24-25-19-11-20(22-14-21-19)26-13-15(2)12-23-26/h7-14H,4-6H2,1-3H3,(H,21,22,25)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHUZYTWLIGDO-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=NNC2=CC(=NC=N2)N3C=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C(=N/NC2=CC(=NC=N2)N3C=C(C=N3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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